

# **cis-Octahydropyrrolo[3,4-b]pyridine molecular weight and formula**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

**Compound Name:** *cis*-Octahydropyrrolo[3,4-*b*]pyridine

**Cat. No.:** B122999

[Get Quote](#)

## **Technical Guide: *cis*-Octahydropyrrolo[3,4-*b*]pyridine**

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Data**

This document provides a comprehensive technical overview of ***cis*-Octahydropyrrolo[3,4-*b*]pyridine**, a pivotal heterocyclic building block in contemporary medicinal chemistry.

Renowned for its rigid bicyclic structure, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, moxifloxacin, and compounds targeting the central nervous system.[\[1\]](#)

The fundamental physicochemical properties of ***cis*-Octahydropyrrolo[3,4-*b*]pyridine** are summarized below.

| Property          | Value                                         |
|-------------------|-----------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> |
| Molecular Weight  | 126.2 g/mol                                   |
| CAS Number        | 147459-51-6                                   |

## Synthetic Protocols

The synthesis of **cis-Octahydropyrrolo[3,4-b]pyridine** is a multi-step process that has been the subject of considerable research to optimize yield and stereoselectivity. The protocols often commence from pyridine-2,3-dicarboxylic acid and involve key stages of imide formation, reduction of the pyridine ring, and subsequent reduction of the amide functionalities, followed by optical resolution to isolate the desired cis-isomer.

## Representative Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

This protocol outlines a common synthetic route for producing the enantiomerically pure (4aS,7aS) isomer, a key intermediate for moxifloxacin.

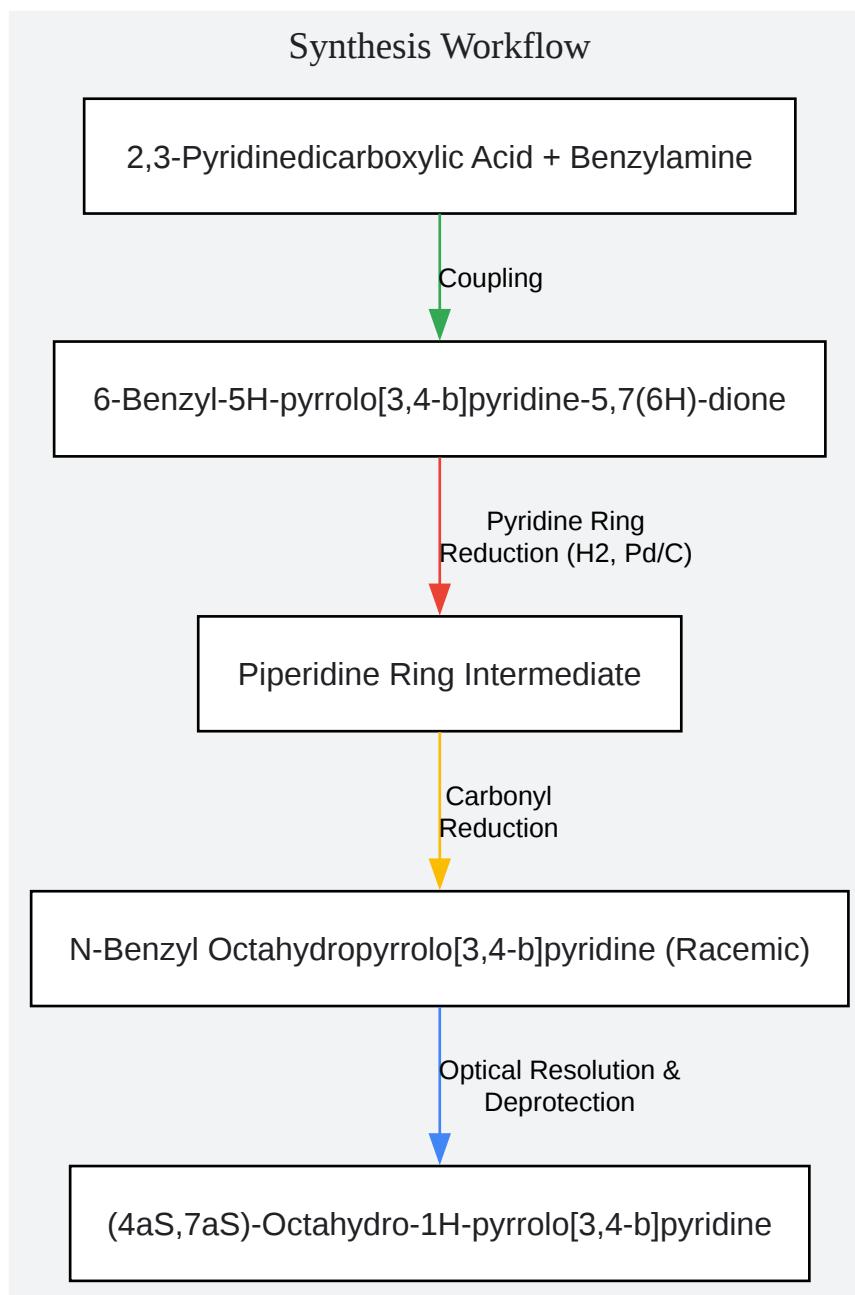
### Step 1: Formation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.
- The coupling of these reactants leads to the formation of the corresponding dione.

### Step 2: Pyridine Ring Reduction

- The product from Step 1, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is subjected to catalytic hydrogenation.
- A palladium on carbon (Pd/C) catalyst is typically employed under hydrogen pressure.
- This reaction reduces the pyridine ring to afford the piperidine ring structure.

### Step 3: Carbonyl Group Reduction


- The resulting dione intermediate is treated with a reducing agent to convert the carbonyl groups to methylene groups.
- This step yields N-benzyl octahydropyrrolo[3,4-b]pyridine.

### Step 4: Optical Resolution and Deprotection

- The racemic N-benzyl octahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol.
- This process selectively crystallizes one of the diastereomeric salts.
- Subsequent deprotection of the benzyl group yields the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of **cis-Octahydropyrrolo[3,4-b]pyridine**, highlighting the key transformations.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [asianpubs.org \[asianpubs.org\]](https://www.asianpubs.org)
- To cite this document: BenchChem. [cis-Octahydropyrrolo[3,4-b]pyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122999#cis-octahydropyrrolo-3-4-b-pyridine-molecular-weight-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)